molecular formula C13H17N3S2 B2702036 4-cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 522606-85-5

4-cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2702036
CAS RN: 522606-85-5
M. Wt: 279.42
InChI Key: WOGBURNHLMDEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, or 4CTM-T, is a novel thiol compound that has been gaining attention in recent years due to its potential applications in a variety of scientific fields. It is a derivative of the triazole family, a class of heterocyclic compounds with a five-membered ring structure. 4CTM-T has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. Additionally, it has been used in the synthesis of various compounds, such as polymers and drugs, and as a catalyst in organic synthesis.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is FtsZ , a key protein involved in bacterial cell division. FtsZ plays a crucial role in forming the Z-ring, which is essential for cytokinesis. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .

Mode of Action

The compound binds to the active site of FtsZ, preventing its polymerization into the Z-ring. Without a functional Z-ring, bacterial cells cannot divide properly. This disruption leads to cell elongation, filamentation, and ultimately cell death. The compound’s interaction with FtsZ alters the dynamics of the bacterial cytoskeleton, impairing cell division .

Biochemical Pathways

The inhibition of FtsZ affects downstream pathways related to cell wall synthesis, DNA replication, and other essential cellular processes. As bacterial cells attempt to divide, they accumulate defects due to incomplete cytokinesis, leading to cell wall instability and compromised integrity .

Pharmacokinetics

Regarding pharmacokinetics, this compound exhibits moderate oral bioavailability. It is absorbed in the gastrointestinal tract, distributed to tissues, and metabolized primarily in the liver. Its half-life allows for sustained therapeutic effects, making it a promising candidate for antibacterial therapy .

Result of Action

At the molecular level, the compound disrupts the precise coordination of cell division machinery, leading to abnormal cell shapes and impaired growth. Cellular effects include elongated bacterial cells, filamentation, and eventual cell lysis. These changes contribute to the antibacterial activity of the compound .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the compound’s stability and efficacy. For instance, acidic conditions may enhance its solubility, while high temperatures could accelerate degradation. Understanding these environmental influences is crucial for optimizing its therapeutic use .

properties

IUPAC Name

4-cyclohexyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S2/c17-13-15-14-12(9-11-7-4-8-18-11)16(13)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGBURNHLMDEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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